2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid
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Overview
Description
2-(5-Oxaspiro[35]nonan-6-yl)acetic acid is a versatile small molecule scaffold with a unique spirocyclic structure It is characterized by the presence of an oxaspiro ring system, which imparts distinct chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid typically involves the formation of the spirocyclic ring system followed by the introduction of the acetic acid moiety. One common synthetic route includes the cyclization of a suitable precursor under acidic or basic conditions to form the oxaspiro ring. Subsequent functionalization with acetic acid can be achieved through esterification or other suitable reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid has a broad spectrum of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules and materials.
Biology: The compound can be used in the study of biological pathways and as a probe for biochemical assays.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to bind to enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the specific target and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Oxaspiro[3.5]nonan-6-yl)acetic acid hydrochloride
- 2-(5-Oxaspiro[3.5]nonan-6-yl)propionic acid
Uniqueness
2-(5-Oxaspiro[35]nonan-6-yl)acetic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(5-oxaspiro[3.5]nonan-6-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c11-9(12)7-8-3-1-4-10(13-8)5-2-6-10/h8H,1-7H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXKKOIBCXGKSRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC2(C1)CCC2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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